4-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
4-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide is a chemical compound with a complex structure, characterized by the presence of a piperazine ring substituted with a fluorophenyl and a methoxyphenyl group
Preparation Methods
The synthesis of 4-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 4-fluorobenzyl chloride with N-(3-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using column chromatography.
Chemical Reactions Analysis
4-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
4-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
4-[(3-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide: This compound has a similar piperazine core but different substituents, leading to variations in its chemical and biological properties.
Bis(4-fluorophenyl)methanol: Another compound with fluorophenyl groups, but with different functional groups and applications.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-25-18-4-2-3-17(13-18)21-19(24)23-11-9-22(10-12-23)14-15-5-7-16(20)8-6-15/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEYKJGRJXBONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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